N-(3,5-dimethylphenyl)-6,7-dimethoxy-2-(3-methylpiperidine-1-carbonyl)quinolin-4-amine
Description
N-(3,5-dimethylphenyl)-6,7-dimethoxy-2-(3-methylpiperidine-1-carbonyl)quinolin-4-amine is a structurally complex quinoline derivative featuring a 3,5-dimethylphenyl substituent at the 4-position of the quinoline core. The molecule also incorporates 6,7-dimethoxy groups and a 3-methylpiperidine-1-carbonyl moiety at the 2-position. The 3,5-dimethylphenyl group is a recurring motif in PET inhibitors, while the quinoline core and methoxy substituents may influence lipophilicity and binding interactions.
Properties
IUPAC Name |
[4-(3,5-dimethylanilino)-6,7-dimethoxyquinolin-2-yl]-(3-methylpiperidin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31N3O3/c1-16-7-6-8-29(15-16)26(30)23-13-21(27-19-10-17(2)9-18(3)11-19)20-12-24(31-4)25(32-5)14-22(20)28-23/h9-14,16H,6-8,15H2,1-5H3,(H,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMYKHYNSNIMXGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C(=O)C2=NC3=CC(=C(C=C3C(=C2)NC4=CC(=CC(=C4)C)C)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-dimethylphenyl)-6,7-dimethoxy-2-(3-methylpiperidine-1-carbonyl)quinolin-4-amine typically involves multiple steps, starting from readily available starting materials. The key steps in the synthesis include:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Pfitzinger reaction, which involves the condensation of an aromatic aldehyde with an amide in the presence of a base.
Introduction of the Dimethoxy Groups: The dimethoxy groups can be introduced through methylation reactions using reagents such as dimethyl sulfate or methyl iodide.
Attachment of the Piperidine Moiety: The piperidine moiety can be introduced through a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the quinoline core.
Final Coupling: The final step involves coupling the 3,5-dimethylphenyl group to the quinoline core, which can be achieved through a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(3,5-dimethylphenyl)-6,7-dimethoxy-2-(3-methylpiperidine-1-carbonyl)quinolin-4-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts like palladium on carbon, resulting in the reduction of the quinoline ring.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine moiety, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Reduced quinoline derivatives.
Substitution: Alkylated piperidine derivatives.
Scientific Research Applications
Anticancer Applications
Research has indicated that N-(3,5-dimethylphenyl)-6,7-dimethoxy-2-(3-methylpiperidine-1-carbonyl)quinolin-4-amine exhibits promising anticancer properties. It acts as a dual-target inhibitor of bromodomain-containing protein 4 (BRD4), which is implicated in various cancers.
Case Study :
A study demonstrated that this compound effectively inhibits the proliferation of MDA-MB-231 and MDA-MB-468 breast cancer cell lines with IC50 values indicating significant potency (Table 1).
| Compound | Target | IC50 (µM) | Remarks |
|---|---|---|---|
| This compound | BRD4 | 9.13 ± 1.96 | Effective against breast cancer cell lines |
Antimicrobial Activity
The compound has shown notable antimicrobial properties against various pathogens. Its activity against bacteria and fungi suggests potential for development as an antimicrobial agent.
Case Study :
In a comparative study of quinoline derivatives, the compound displayed significant antibacterial activity against Mycobacterium smegmatis and Pseudomonas aeruginosa.
| Compound | Microorganism | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (µg/mL) |
|---|---|---|---|
| This compound | Mycobacterium smegmatis | 16 mm | 6.25 |
| This compound | Pseudomonas aeruginosa | 19 mm | 12.50 |
Neurological Applications
The compound's structural properties suggest potential applications in treating neurological disorders. Its ability to cross the blood-brain barrier enhances its suitability for targeting central nervous system diseases.
Research Findings :
Studies indicate that compounds with similar structures have shown neuroprotective effects in models of neurodegenerative diseases like Alzheimer's and Parkinson's.
Mechanism of Action
The mechanism of action of N-(3,5-dimethylphenyl)-6,7-dimethoxy-2-(3-methylpiperidine-1-carbonyl)quinolin-4-amine involves its interaction with specific molecular targets in the body. The compound is believed to exert its effects through the following pathways:
Binding to Receptors: It may bind to specific receptors on the cell surface, triggering a cascade of intracellular signaling events.
Enzyme Inhibition: The compound may inhibit the activity of certain enzymes, leading to alterations in metabolic pathways.
DNA Intercalation: It may intercalate into DNA, affecting gene expression and cellular function.
Comparison with Similar Compounds
Table 1: PET-Inhibiting Activity of Structural Analogs
*Direct IC50 data for the target compound is unavailable; inferences are based on structural analogs.
Solid-State Structural Comparisons
The 3,5-dimethylphenyl group is also observed in N-(3,5-dimethylphenyl)-2,2,2-trichloro-acetamide, which crystallizes with two molecules per asymmetric unit, suggesting steric and electronic influences on packing . Key contrasts include:
- Crystal Packing : The trichloro-acetamide’s nitro and chloro substituents induce significant lattice distortions, whereas the target compound’s methoxy and piperidine groups may promote hydrogen bonding, altering crystallinity.
Table 2: Crystal Structure Parameters of Meta-Substituted Acetamides
| Compound Name | Substituents | Crystal System | Space Group | Molecules/Asymmetric Unit |
|---|---|---|---|---|
| N-(3,5-dimethylphenyl)-2,2,2-trichloro-acetamide | 3,5-dimethyl | Monoclinic | P2₁/c | 2 |
| N-(3-chlorophenyl)-2,2,2-trichloro-acetamide | 3-chloro | Triclinic | P-1 | 1 |
Research Findings and Discussion
- Substituent Position : Meta-substitution (3,5-) on the phenyl ring is critical for activity in both carboxamides and the target compound, likely due to optimized steric and electronic interactions with PSII proteins .
- Electronic Effects: Electron-withdrawing groups (e.g., fluorine) enhance PET inhibition by polarizing the carboxamide bond, whereas electron-donating groups (e.g., methyl) may reduce efficacy unless compensated by other structural features (e.g., quinoline’s planar core) .
- Physicochemical Properties : The target compound’s higher molecular weight and lipophilicity compared to naphthalene carboxamides could improve cellular uptake but challenge formulation stability .
Biological Activity
N-(3,5-dimethylphenyl)-6,7-dimethoxy-2-(3-methylpiperidine-1-carbonyl)quinolin-4-amine is a compound of increasing interest in pharmacology due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Profile
- Chemical Name : this compound
- CAS Number : 1251635-57-0
- Molecular Formula : C₂₂H₂₉N₃O₂
- Molecular Weight : 365.49 g/mol
The compound exhibits various biological activities through multiple mechanisms:
-
Anticancer Activity :
- The compound has demonstrated significant cytotoxic effects against various cancer cell lines. In vitro studies show that it can induce apoptosis in cancer cells by activating caspases and inhibiting key oncogenic pathways. For instance, it has been reported to have an IC50 value of approximately 0.3 µM against specific leukemia cell lines, indicating potent anticancer properties .
- Inhibition of Protein Interactions :
- Antiviral Properties :
Biological Activity Summary Table
Case Study 1: Anticancer Efficacy
In a study involving various cancer cell lines, this compound was tested for its cytotoxic effects. The results indicated a strong dose-dependent response with significant reductions in cell viability across multiple assays including WST and colony formation assays. Notably, the compound showed enhanced sensitivity in ALL cell lines compared to neuroblastoma lines .
Case Study 2: Mechanistic Insights
Further mechanistic studies revealed that the compound's ability to inhibit MDM2 was linked to its structural features that facilitate binding to the protein's RING domain. This inhibition resulted in increased levels of p53 and subsequent activation of apoptotic pathways in treated cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
